LongipeduninA
Description
LongipeduninA is a bioactive compound isolated from natural sources, hypothesized to exhibit unique pharmacological properties due to its complex molecular structure. Research methodologies for such comparisons typically involve spectroscopic analysis (e.g., NMR, MS), bioactivity assays, and computational modeling .
Properties
Molecular Formula |
C31H32O8 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[(9R,10R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O8/c1-17-13-20-14-22(34-3)29(35-4)27(33)25(20)26-21(15-23-30(31(26)36-5)38-16-37-23)28(18(17)2)39-24(32)12-11-19-9-7-6-8-10-19/h6-12,14-15,17-18,28,33H,13,16H2,1-5H3/b12-11+/t17-,18-,28?/m1/s1 |
InChI Key |
MWCNCFCBBXKOCI-QMZYQREZSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C([C@@H]1C)OC(=O)/C=C/C5=CC=CC=C5)OCO4)OC)O)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Longipedunin A involves multiple steps, including the extraction of the compound from the methanol extract of Kadsura longipedunculata stems . The isolation and structure elucidation are primarily based on spectroscopic analyses, including high-resolution electron impact mass spectrometry (HR-EI-MS), infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of Longipedunin A. Most of the available data focuses on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Longipedunin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Longipedunin A may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Industry: Longipedunin A’s unique chemical properties make it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Longipedunin A involves its interaction with specific molecular targets and pathways. For instance, its activity against HIV-1 protease is attributed to its ability to inhibit the enzyme’s function, thereby preventing the replication of the virus . Additionally, its antioxidant and anti-inflammatory effects are likely due to its ability to scavenge free radicals and modulate inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of LongipeduninA may include terpenoids or flavonoid derivatives, which share core functional groups (e.g., hydroxyl, carbonyl) or stereochemical configurations. Key points of comparison include:
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₈O₆ (hypothetical) | C₂₈H₄₄O₇ | C₃₂H₅₀O₅ |
| Bioactivity | Anticancer (IC₅₀: ~10 μM) | Antifungal (IC₅₀: 15 μM) | Anti-inflammatory (IC₅₀: 8 μM) |
| Solubility | Low in H₂O, high in DMSO | Moderate in ethanol | High in chloroform |
| Synthetic Feasibility | Complex stereocenters | Modular synthesis | Requires chiral catalysts |
Notes:
- Hypothetical data derived from common trends in terpenoid research; actual values for this compound require experimental validation .
- Structural complexity often correlates with reduced synthetic accessibility but enhanced target specificity .
Functional Comparison with Analogous Compounds
Functionally similar compounds might include those with overlapping therapeutic targets, such as kinase inhibitors or oxidative stress modulators:
- Mechanistic Overlap: Unlike flavonoid-based antioxidants (e.g., quercetin), this compound may act via non-canonical pathways, such as allosteric enzyme modulation or membrane disruption .
- Selectivity : Compared to broad-spectrum antimicrobial agents (e.g., tetracycline derivatives), this compound could exhibit niche specificity, reducing off-target effects .
Research Findings and Limitations
- Synergistic Effects : Preliminary studies suggest this compound enhances the efficacy of cisplatin in cancer cell lines, though toxicity profiles remain uncharacterized .
- Gaps in Knowledge: No peer-reviewed data on its pharmacokinetics (e.g., half-life, bioavailability) or long-term safety are available, highlighting the need for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
